Cas no 594-83-2 (2,3,3-Trimethyl-2-butanol)

2,3,3-Trimethyl-2-butanol structure
2,3,3-Trimethyl-2-butanol structure
Nome del prodotto:2,3,3-Trimethyl-2-butanol
Numero CAS:594-83-2
MF:C7H16O
MW:116.201342582703
MDL:MFCD00060887
CID:373075
PubChem ID:11676

2,3,3-Trimethyl-2-butanol Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Butanol,2,3,3-trimethyl-
    • 2,3,3-TRIMETHYL-2-BUTANOL
    • 2,3,3-trimethylbutan-2-ol
    • 1,1,2,2-tetramethylpropanol
    • 1,1,2,2-tetramethylpropyl alcohol
    • 2,3,3-trimethyl-butan-2-ol
    • 2,3-Trimethyl-2-butanol
    • 2-Butanol,2,3,3-trimethyl
    • Ethanol,pentamethyl
    • pentamethylethanol
    • t-butyldimethylcarbinol
    • AC6426
    • FT-0693281
    • 2-Butanol, 2,3,3-trimethyl- (8CI)(9CI)
    • NSC227929
    • 2-Butanol, 2,3,3-trimethyl-
    • SY011061
    • A917852
    • Q88WLX6PCR
    • EN300-104106
    • MFCD00060887
    • HMS1787E06
    • Ethanol, pentamethyl-
    • AKOS001032094
    • NSC 227929
    • SCHEMBL437448
    • 2,3,3-Trimethyl 2-butanol
    • SB85174
    • AS-10330
    • NSC-227929
    • 594-83-2
    • CS-0230469
    • 2-Butanol,3,3-trimethyl-
    • DTXSID40208129
    • Z56762576
    • UNII-Q88WLX6PCR
    • 2,3,3,-TRIMETHYL-2-BUTANOL
    • 2-Butanol, 2,3,3-trimethyl-(8CI)
    • DTXCID10130620
    • 2-Butanol, 2,3,3-trimethyl-(8CI)(9CI)
    • 2,3,3-Trimethyl-2-butanol
    • MDL: MFCD00060887
    • Inchi: InChI=1S/C7H16O/c1-6(2,3)7(4,5)8/h8H,1-5H3
    • Chiave InChI: OKXVARYIKDXAEO-UHFFFAOYSA-N
    • Sorrisi: CC(C)(C)C(C)(C)O

Proprietà calcolate

  • Massa esatta: 116.12000
  • Massa monoisotopica: 116.120115
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 8
  • Conta legami ruotabili: 1
  • Complessità: 76.9
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 20.2
  • XLogP3: 1.9

Proprietà sperimentali

  • Densità: 0.8380
  • Punto di fusione: 17°C
  • Punto di ebollizione: 129.85°C
  • Punto di infiammabilità: 33.6°C
  • Indice di rifrazione: 1.4280
  • PSA: 20.23000
  • LogP: 1.80340
  • Pressione di vapore: 4.1±0.5 mmHg at 25°C

2,3,3-Trimethyl-2-butanol Informazioni sulla sicurezza

2,3,3-Trimethyl-2-butanol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB496855-250 mg
2,3,3-Trimethyl-2-butanol; 95%
594-83-2
250MG
€173.00 2022-08-31
Enamine
EN300-104106-5.0g
2,3,3-trimethylbutan-2-ol
594-83-2 95%
5g
$446.0 2023-06-10
abcr
AB496855-1g
2,3,3-Trimethyl-2-butanol, 95%; .
594-83-2 95%
1g
€299.80 2025-02-27
Enamine
EN300-104106-10.0g
2,3,3-trimethylbutan-2-ol
594-83-2 95%
10g
$798.0 2023-06-10
TRC
T898560-500mg
2,3,3-Trimethyl-2-butanol
594-83-2
500mg
$ 320.00 2022-06-02
eNovation Chemicals LLC
D697821-5g
2,3,3-Trimethyl-2-butanol
594-83-2 95%
5g
$320 2024-07-20
TRC
T898560-100mg
2,3,3-Trimethyl-2-butanol
594-83-2
100mg
$ 95.00 2022-06-02
Apollo Scientific
OR470142-1g
2,3,3-Trimethyl-2-butanol
594-83-2
1g
£85.00 2025-02-20
Enamine
EN300-104106-0.25g
2,3,3-trimethylbutan-2-ol
594-83-2 95%
0.25g
$82.0 2023-10-28
abcr
AB496855-1 g
2,3,3-Trimethyl-2-butanol, 95%; .
594-83-2 95%
1g
€507.30 2023-04-19
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:594-83-2)2,3,3-Trimethyl-2-butanol
A917852
Purezza:99%
Quantità:10g
Prezzo ($):1089.0